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Compound of Interest

Compound Name: Ethyl 2-mercaptopropionate

Cat. No.: B7804212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic data for Ethyl 2-mercaptopropionate. The information

presented herein is intended to support research, development, and quality control activities

where the characterization of this compound is essential.

Introduction
Ethyl 2-mercaptopropionate (CAS No: 19788-49-9) is a sulfur-containing organic compound

with applications in various fields, including flavor and fragrance industries. Accurate

spectroscopic analysis is critical for its identification, purity assessment, and structural

elucidation. This guide presents detailed ¹H NMR, ¹³C NMR, and IR spectroscopy data, along

with standardized experimental protocols.

Spectroscopic Data
The following sections provide a detailed analysis of the NMR and IR spectra of Ethyl 2-
mercaptopropionate. The quantitative data is summarized in structured tables for ease of

reference and comparison.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 2-mercaptopropionate exhibits characteristic signals

corresponding to the different proton environments in the molecule. The chemical shifts (δ) are
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reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: ¹H NMR Spectral Data for Ethyl 2-mercaptopropionate

Signal
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-CH₃ (ester) ~1.25 Triplet ~7.1 3H

-CH-SH ~3.40 Quartet ~7.0 1H

-O-CH₂- ~4.15 Quartet ~7.1 2H

-SH ~1.95 Doublet ~8.5 1H

-CH(SH)-CH₃ ~1.50 Doublet ~7.0 3H

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts (δ) are reported in ppm relative to a TMS standard.

Table 2: ¹³C NMR Spectral Data for Ethyl 2-mercaptopropionate

Carbon Assignment Chemical Shift (δ, ppm)

C=O (ester carbonyl) ~172

-O-CH₂- ~61

-CH(SH)- ~37

-CH(SH)-CH₃ ~22

-O-CH₂-CH₃ ~14

IR Spectroscopy
The IR spectrum reveals the functional groups present in Ethyl 2-mercaptopropionate
through characteristic absorption bands. The peak positions are reported in reciprocal
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centimeters (cm⁻¹).

Table 3: IR Spectral Data for Ethyl 2-mercaptopropionate

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2980-2900 C-H stretch Alkanes

~2570 S-H stretch Thiol

~1735 C=O stretch Ester

~1450, ~1375 C-H bend Alkanes

~1250-1000 C-O stretch Ester

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of Ethyl 2-
mercaptopropionate.

NMR Spectroscopy Protocol
Sample Preparation:

A sample of approximately 5-10 mg of Ethyl 2-mercaptopropionate is accurately weighed

and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (0 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

A standard one-pulse ¹H NMR experiment is performed.
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Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 8-16 scans).

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single

peaks for each unique carbon.

A spectral width of approximately 200-220 ppm is used.

A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 128 or

more) are typically required due to the lower natural abundance and smaller gyromagnetic

ratio of the ¹³C nucleus.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phase-corrected and baseline-corrected.

The chemical shifts are referenced to the TMS signal at 0 ppm.

For ¹H NMR, the signals are integrated, and coupling constants are measured.

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

A drop of neat Ethyl 2-mercaptopropionate is placed on the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

A background spectrum of the empty spectrometer is recorded to subtract atmospheric and

instrumental interferences.
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The prepared salt plates containing the sample are placed in the sample holder of the FTIR

spectrometer.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing:

The sample spectrum is ratioed against the background spectrum to generate the final

absorbance or transmittance spectrum.

The positions of the major absorption bands are identified and reported in cm⁻¹.

Visualization
The following diagram illustrates the logical relationship between the structural components of

Ethyl 2-mercaptopropionate and their corresponding spectroscopic signals.

Structural Correlation to Spectroscopic Signals for Ethyl 2-mercaptopropionate

Molecular Structure

NMR Signals IR Absorptions

CH3-CH2-O-

¹H: ~1.25 ppm (t)¹H: ~4.15 ppm (q) ¹³C: ~14 ppm¹³C: ~61 ppm ~2980-2900 cm⁻¹ (C-H stretch)~1250-1000 cm⁻¹ (C-O stretch)

C=O

¹³C: ~172 ppm ~1735 cm⁻¹ (C=O stretch)

-CH(CH3)-SH

¹H: ~3.40 ppm (q) ¹H: ~1.50 ppm (d) ¹H: ~1.95 ppm (d)¹³C: ~37 ppm ¹³C: ~22 ppm ~2570 cm⁻¹ (S-H stretch)

Click to download full resolution via product page

Structure-Spectra Correlation Diagram
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[https://www.benchchem.com/product/b7804212#ethyl-2-mercaptopropionate-nmr-and-ir-
spectroscopy-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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